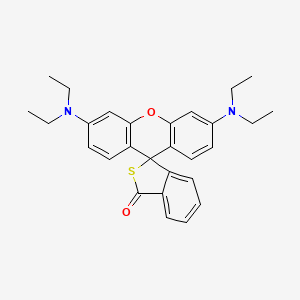

Rhodamine B thiolactone

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H30N2O2S |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

3',6'-bis(diethylamino)spiro[2-benzothiophene-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C28H30N2O2S/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 |

InChI Key |

AAQKETQXOGXQRO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)S3 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Rhodamine B Thiolactone: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of rhodamine B thiolactone, a crucial intermediate in the development of fluorescent probes and chemosensors. The document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key analytical data in a structured format.

Introduction

Rhodamine B and its derivatives are a well-established class of fluorophores widely utilized in biological imaging, sensing, and drug delivery applications. The conversion of the highly fluorescent rhodamine B into its non-fluorescent, colorless spirolactone form, rhodamine B thiolactone, is a key chemical transformation. This spirolactam ring can be selectively opened by specific analytes, leading to a "turn-on" fluorescent response. This guide focuses on the prevalent two-step synthetic route to rhodamine B thiolactone, starting from rhodamine B and employing thiourea (B124793) as the sulfur source.

Synthesis Pathway Overview

The synthesis of rhodamine B thiolactone is typically achieved in a two-step process. The first step involves the conversion of the carboxylic acid moiety of rhodamine B into a more reactive acyl chloride intermediate using a chlorinating agent, such as phosphorus oxychloride. The second step is the reaction of this acyl chloride with thiourea, which acts as a nucleophile to introduce the sulfur atom and facilitate the subsequent intramolecular cyclization to form the thiolactone ring.

Caption: Two-step synthesis workflow for Rhodamine B Thiolactone.

Detailed Reaction Mechanisms

Step 1: Formation of Rhodamine B Acid Chloride

The conversion of the carboxylic acid group of rhodamine B into an acyl chloride is achieved by reaction with phosphorus oxychloride (POCl₃). The mechanism, analogous to the reaction of carboxylic acids with other phosphorus halides, is proposed as follows:

Caption: Proposed mechanism for the formation of Rhodamine B Acid Chloride.

-

Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of rhodamine B attacks the electrophilic phosphorus atom of phosphorus oxychloride.

-

Nucleophilic Attack by Chloride: A chloride ion, displaced in the initial step or present from the reagent, acts as a nucleophile and attacks the carbonyl carbon of the activated rhodamine B intermediate. This forms a tetrahedral intermediate.

-

Elimination and Formation of Acid Chloride: The tetrahedral intermediate collapses, and the O-P bond cleaves, eliminating a phosphate (B84403) byproduct and forming the rhodamine B acid chloride.

Step 2: Formation of the Thiolactone Ring

The rhodamine B acid chloride is a highly reactive intermediate that readily reacts with thiourea. The proposed mechanism for the formation of the thiolactone ring is as follows:

Caption: Proposed mechanism for the thiolactonization step.

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbonyl carbon of the rhodamine B acid chloride.

-

Formation of an S-Acyl Isothiourea Intermediate: This initial attack leads to the formation of an S-acyl isothiourea intermediate with the elimination of HCl.

-

Hydrolysis and Formation of a Thiol: The S-acyl isothiourea intermediate is susceptible to hydrolysis, which cleaves the C-N bonds of the thiourea moiety, releasing urea (B33335) and forming a thiol group attached to the rhodamine B scaffold.

-

Intramolecular Cyclization: The newly formed thiol group is positioned in close proximity to the electrophilic central carbon (C9) of the xanthene ring. An intramolecular nucleophilic attack of the thiol sulfur on this carbon leads to the formation of the stable five-membered thiolactone ring.

Experimental Protocol

The following protocol is adapted from the supplementary information of a study by Shi and Ma (2008).[1]

Materials and Reagents

-

Rhodamine B

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane

-

Tetrahydrofuran (THF)

-

Thiourea

-

Standard laboratory glassware and purification apparatus

Step 1: Synthesis of Rhodamine B Acid Chloride

-

To a stirred solution of rhodamine B (239 mg, 0.5 mmol) in 1,2-dichloroethane (5 mL), add phosphorus oxychloride (0.3 mL) dropwise.

-

Reflux the resulting solution for 4 hours.

-

After cooling the reaction mixture to room temperature, evaporate the solvent in vacuo.

-

The resulting violet-red oil is rhodamine B acid chloride, which is used directly in the next step without further purification.

Step 2: Synthesis of Rhodamine B Thiolactone

-

Dissolve the crude rhodamine B acid chloride from the previous step in THF (6 mL).

-

To this solution, add thiourea. Note: The original document does not specify the molar equivalent of thiourea. A slight excess, e.g., 1.1 to 1.5 equivalents, is generally recommended to ensure complete reaction.

-

Stir the reaction mixture at room temperature. Note: The reaction time is not explicitly stated in the source. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product can be purified using standard techniques such as column chromatography on silica (B1680970) gel.

Quantitative Data

The following table summarizes the characterization data for the synthesized rhodamine B thiolactone as reported by Shi and Ma (2008).[1]

| Parameter | Value |

| Molecular Formula | C₂₈H₃₀N₂O₂S |

| Molecular Weight | 458.62 g/mol |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.85 (d, J = 7.5 Hz, 1H), 7.55-7.42 (m, 2H), 7.21 (d, J = 7.8 Hz, 1H), 6.71 (d, J = 8.7 Hz, 2H), 6.33-6.29 (m, 4H), 3.33 (q, J = 6.9 Hz, 8H), 1.16 (t, J = 6.9 Hz, 12H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 197.7, 158.0, 152.3, 148.4, 135.6, 134.2, 129.8, 128.2, 127.3, 122.5, 108.5, 108.2, 97.6, 62.8, 44.4, 12.6 |

| ESI-MS | m/z 459.3 [M + H]⁺ |

| Elemental Analysis (Calcd.) | C 73.33%, H 6.59%, N 6.11%, S 6.99% |

| Elemental Analysis (Found) | C 73.31%, H 6.49%, N 6.19%, S 6.97% |

Note: The reaction yield was not explicitly reported in the cited source.

Conclusion

The two-step synthesis of rhodamine B thiolactone from rhodamine B and thiourea is a reliable method for obtaining this valuable intermediate. Understanding the underlying reaction mechanisms for the formation of the acid chloride and the subsequent thiolactonization is crucial for optimizing reaction conditions and adapting the synthesis for various rhodamine derivatives. The provided experimental protocol and characterization data serve as a solid foundation for researchers and professionals in the fields of chemical biology and drug development who wish to utilize this versatile fluorophore scaffold.

References

An In-depth Technical Guide to the Rhodamine B Thiolactone Turn-On Fluorescence Principle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Rhodamine B thiolactone "turn-on" fluorescence principle, a powerful tool in chemical sensing and bio-imaging. This guide details the underlying mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the processes involved.

Core Principle: Spirocyclic Ring-Opening

The turn-on fluorescence of Rhodamine B thiolactone is predicated on a significant and reversible structural change at the molecular level. In its native state, the fluorophore exists in a colorless and non-fluorescent spirocyclic form. The thiolactone ring holds the molecule in a rigid, non-planar conformation, which prevents the π-electron system from achieving the planarity required for efficient absorption of light and subsequent fluorescence emission.

Upon interaction with a specific analyte, most notably mercury ions (Hg²⁺), the thiolactone ring is opened. This reaction is often facilitated by the high affinity of the analyte for the sulfur atom. The ring-opening event leads to the formation of a highly-conjugated and planar acyclic structure. This extended π-system readily absorbs light and exhibits strong fluorescence, resulting in a "turn-on" response. This transition is also accompanied by a distinct color change, typically from colorless to a vibrant pink, allowing for both fluorometric and colorimetric detection.

Quantitative Data Summary

The following tables summarize key quantitative data for Rhodamine B thiolactone and related probes, primarily for the detection of Hg²⁺.

Table 1: Spectroscopic Properties and Detection Limits

| Probe | Analyte | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Detection Limit | Reference |

| Rhodamine B thiolactone | Hg²⁺ | ~560 | ~585 | 3.0 x 10⁻⁸ M | [1] |

| Rhodamine B derivative (P) | Hg²⁺ | 560 | 583 | 0.33 µM | [2] |

| Rhodamine B hydrazide derivative (G1) | Hg²⁺ | 562 | - | 6.09 x 10⁻⁷ M | [3] |

| Rhodamine-based Schiff base (L) | Pb²⁺ | - | - | 3.77 nM | [4] |

Table 2: Binding and Quantum Yield Data

| Probe | Analyte | Association Constant (K_a, M⁻¹) | Stoichiometry (Probe:Analyte) | Quantum Yield (Φ) | Reference |

| Rhodamine B derivative (P) | Hg²⁺ | 3.18 x 10⁴ | 1:1 | - | [2] |

| Rhodamine-based Schiff base (L) | Pb²⁺ | 0.954 x 10⁴ | 1:1 | - | [4] |

| Rhodamine B | - | - | - | 0.31 (in water) | [5] |

| Rhodamine B | - | - | - | 0.7 (in ethanol) | [6] |

Experimental Protocols

Synthesis of Rhodamine B Thiolactone

This protocol is adapted from the supplementary information provided by Shi and Ma (2008).[7]

Materials:

-

Rhodamine B

-

Phosphorus oxychloride (POCl₃)

-

Tetrahydrofuran (THF)

-

Sodium ethoxide (NaOEt)

Procedure:

-

Step 1: Synthesis of Rhodamine B acid chloride.

-

Dissolve Rhodamine B (0.5 mmol) in 1,2-dichloroethane (5 mL).

-

Add phosphorus oxychloride (0.3 mL) dropwise to the stirred solution.

-

Reflux the solution for 4 hours.

-

Cool the reaction mixture and evaporate the solvent in vacuo to obtain Rhodamine B acid chloride as a violet-red oil. This crude product is used directly in the next step.

-

-

Step 2: Synthesis of Rhodamine B thiolactone.

-

Dissolve the crude Rhodamine B acid chloride in THF (6 mL).

-

In a separate flask, dissolve thiourea (1.5 mmol) in a solution of sodium ethoxide (1.5 mmol) in ethanol (B145695) (3 mL).

-

Add the thiourea solution dropwise to the Rhodamine B acid chloride solution with stirring.

-

Continue stirring at room temperature for 2 hours.

-

Evaporate the solvent and purify the residue by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.

-

General Procedure for Hg²⁺ Detection

This protocol is a generalized procedure based on methods described in the literature.[8]

Materials:

-

Stock solution of Rhodamine B thiolactone probe (e.g., 1.0 mM in a suitable solvent like 1,4-dioxane).

-

Buffer solution (e.g., 20 mM Na₂HPO₄-NaH₂PO₄ buffer, pH 7).

-

Hg²⁺ standard solutions of varying concentrations.

-

Deionized water.

Procedure:

-

Preparation of the test solution:

-

In a test tube, mix the buffer solution (e.g., 5 mL) with the Rhodamine B thiolactone stock solution (e.g., 50 µL).

-

Add a specific volume of the Hg²⁺ sample solution.

-

Adjust the final volume with the buffer solution to a fixed total volume (e.g., 10 mL).

-

Mix the solution thoroughly.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 5 minutes). The reaction is typically rapid.[8]

-

-

Measurement:

-

Transfer a portion of the reaction solution (e.g., 3 mL) to a quartz cuvette.

-

Measure the absorbance spectrum using a spectrophotometer and the fluorescence emission spectrum using a spectrofluorometer.

-

For fluorescence measurements, use an appropriate excitation wavelength (e.g., 530 nm) and record the emission spectrum (e.g., around 585 nm).[8]

-

Prepare and measure a blank solution containing no Hg²⁺ under the same conditions for comparison.

-

Applications and Significance

The Rhodamine B thiolactone turn-on fluorescence principle has significant applications in various scientific fields:

-

Environmental Monitoring: The high sensitivity and selectivity for heavy metal ions like Hg²⁺ make these probes valuable for detecting and quantifying environmental contaminants in water and soil samples.

-

Bio-imaging: The ability to function in aqueous environments and the "off-on" nature of the fluorescence signal are highly advantageous for imaging metal ions in living cells and tissues with low background interference.

-

Drug Development: These probes can be used to study the interactions of metal ions in biological systems and to screen for potential therapeutic agents that modulate metal ion homeostasis.

The simplicity of the probe design, coupled with the robust and easily detectable signal, ensures that the Rhodamine B thiolactone platform will continue to be a valuable tool for researchers and professionals in the years to come.

References

- 1. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Rhodamine-based turn-on fluorescent and colorimetric chemosensor for selective Pb2+ detection: insights from crystal structure, molecular docking, real sample analysis, and logic gate applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 6. omlc.org [omlc.org]

- 7. Rhodamine B thiolactone: a simple chemosensor for Hg2+ in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Photophysical Properties of Rhodamine B Thiolactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Rhodamine B thiolactone, a prominent member of the rhodamine family utilized extensively in the development of "turn-on" fluorescent probes. The document details its mechanism of action, key photophysical parameters, experimental protocols for its synthesis and use, and the signaling pathways that govern its fluorescence activation.

Introduction: The "Off-On" Switching Mechanism

Rhodamine B thiolactone is the non-fluorescent, spirolactone form of the otherwise highly fluorescent Rhodamine B dye. In this state, the π-electron system of the xanthene core is disrupted, rendering the molecule colorless and preventing fluorescence. The core utility of Rhodamine B thiolactone lies in its ability to undergo a selective, analyte-induced ring-opening reaction. This structural transformation restores the conjugated system, leading to the formation of the open-ring amide form, which is analogous to Rhodamine B itself. This process results in a dramatic "turn-on" of both color and fluorescence, making it an excellent scaffold for designing chemosensors for various analytes, particularly thiophilic species like mercury ions (Hg²⁺) and certain biological thiols.

Core Signaling Pathway: Spirolactone Ring-Opening

The fundamental principle behind Rhodamine B thiolactone's function as a probe is the analyte-triggered conversion from its non-fluorescent spirolactone form to its highly fluorescent open-ring form. This reaction is the primary signaling pathway.

Caption: Mechanism of fluorescence activation for Rhodamine B thiolactone probes.

Quantitative Photophysical Data

The photophysical characteristics of Rhodamine B thiolactone are best understood by comparing its "off" (thiolactone) and "on" (ring-opened) states. The properties of the "on" state are very similar to the parent dye, Rhodamine B.

| Property | Rhodamine B Thiolactone (Off-State) | Ring-Opened Form (On-State) | Reference Rhodamine B (in Ethanol) |

| Absorption Max (λ_abs) | N/A (Negligible in visible range) | ~530 - 560 nm | ~543 nm[1] |

| Emission Max (λ_em) | N/A (Non-fluorescent) | ~585 nm[2] | ~565 - 575 nm[1][3] |

| Molar Extinction (ε) | N/A | High (similar to Rhodamine B) | 106,000 cm⁻¹/M at 542.8 nm[1] |

| Fluorescence Q.Y. (Φ_F) | ~ 0 | High (analyte and solvent dependent) | 0.31 (in water)[4], 0.49 - 0.70 (in ethanol)[1][5] |

| Appearance | Colorless | Intense Pink/Red | Intense Pink/Red |

Detailed Experimental Protocols

Precise and reproducible results require meticulous experimental procedures. The following sections detail the synthesis of the probe, its application in analyte detection, and the characterization of its fluorescent properties.

The synthesis is typically a two-step process starting from commercially available Rhodamine B.[2]

Step 1: Formation of Rhodamine B Acid Chloride

-

Dissolve Rhodamine B (e.g., 0.5 mmol) in a suitable solvent like 1,2-dichloroethane (B1671644) (5 mL).

-

Add phosphorus oxychloride (0.3 mL) dropwise to the stirred solution.

-

Reflux the solution for approximately 4 hours.

-

After cooling, evaporate the solvent in vacuo to yield Rhodamine B acid chloride as a violet-red oil. This intermediate is typically used directly in the next step without further purification.

Step 2: Thiolactonization

-

Dissolve the crude acid chloride from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) (6 mL).

-

Prepare a separate solution of a sulfur source, such as thiourea (B124793), in THF.

-

Add the thiourea solution dropwise to the acid chloride solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (can be monitored by TLC).

-

Purify the resulting Rhodamine B thiolactone product using column chromatography.

This protocol describes a typical fluorescence measurement experiment using the synthesized probe.[2]

1. Preparation of Solutions:

-

Probe Stock Solution: Prepare a 1.0 mM stock solution of Rhodamine B thiolactone in a suitable solvent like 1,4-dioxane.

-

Buffer Solution: Prepare a 20 mM Na₂HPO₄-NaH₂PO₄ buffer and adjust the pH to 7.0.

-

Analyte Stock Solution: Prepare a stock solution of the analyte (e.g., HgCl₂) in deionized water.

2. Experimental Procedure:

-

In a 10 mL test tube, combine 5 mL of the pH 7 buffer with 50 μL of the 1.0 mM probe stock solution (final probe concentration: 5 μM).

-

Add the desired volume of the analyte (Hg²⁺) sample solution.

-

Adjust the final volume to 10 mL with the buffer solution and mix thoroughly.

-

Allow the reaction to proceed for a set time (e.g., 5 minutes) at room temperature.[2]

-

Transfer a 3 mL aliquot of the reaction solution to a 1 cm path length quartz cuvette.

-

Measure the fluorescence intensity or the full emission spectrum using a spectrofluorometer. For the Hg²⁺ adduct, typical settings are λ_ex = 530 nm and λ_em = 585 nm, with excitation and emission slit widths of 10 nm.[2]

-

Prepare and measure a blank solution containing no analyte under the same conditions for comparison.

The relative method is the most common approach for determining Φ_F, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., Rhodamine B or Fluorescein).[6][7]

Caption: Workflow for relative fluorescence quantum yield determination.

1. Materials and Instruments:

-

Spectroscopic grade solvents.[7]

-

Quantum yield standard with a known Φ_F value (e.g., Rhodamine B in ethanol, Φ_F = 0.49).[5]

-

UV-Vis Spectrophotometer and a Spectrofluorometer.

-

1 cm path length quartz cuvettes.

2. Procedure:

-

Sample Preparation: Prepare a series of five to six dilutions for both the test sample (e.g., the ring-opened thiolactone) and the standard in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.[6]

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance value at the excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 530 nm). Ensure the instrument is set to record corrected emission spectra.

-

For each solution measured in the spectrophotometer, record its corresponding fluorescence emission spectrum.

-

Crucially, maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements of both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each measurement to obtain the integrated fluorescence intensity (F).

-

For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Determine the slope (gradient, "Grad") of the resulting straight line for both the sample (Grad_X) and the standard (Grad_ST).

-

5. Calculation: The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term (η_X² / η_ST²) equals 1.

Conclusion

Rhodamine B thiolactone serves as a powerful and versatile platform for the development of highly sensitive and selective "turn-on" fluorescent probes. Its photophysical properties are defined by a distinct off-to-on transition, governed by a chemically induced spirolactone ring-opening. This transformation from a non-fluorescent, colorless state to a brilliantly fluorescent and colored species provides a robust signaling mechanism. A thorough understanding of its photophysical parameters, combined with standardized experimental protocols for synthesis and characterization, is critical for its effective application in chemical sensing, biological imaging, and diagnostics.

References

The Inner Workings of a Molecular Switch: A Technical Guide to the Structure-Activity Relationship of Rhodamine B Thiolactone

For Researchers, Scientists, and Drug Development Professionals

Rhodamine B thiolactone and its derivatives have emerged as a powerful class of fluorescent probes, enabling the sensitive and selective detection of a variety of analytes, most notably heavy metal ions. Their remarkable "off-on" switching mechanism, predicated on a structural transformation from a non-fluorescent, colorless thiolactone to a highly fluorescent, colored open-ring form, has positioned them as invaluable tools in chemical biology, environmental monitoring, and medical diagnostics. This technical guide provides an in-depth exploration of the core structure-activity relationships (SAR) governing the functionality of these probes, offering a comprehensive resource for researchers seeking to understand, utilize, and design novel Rhodamine B thiolactone-based sensors.

Core Principle: The Thiolactone Switch

The fundamental principle underlying the function of Rhodamine B thiolactone probes is a reversible or irreversible ring-opening mechanism of the thiolactone moiety. In its native, "off" state, the molecule exists as a closed spirolactone ring. This conformation disrupts the π-electron system of the xanthene core, rendering the molecule colorless and non-fluorescent. Upon interaction with a specific analyte, the thiolactone ring is opened, restoring the conjugated π-system of the rhodamine dye. This "on" state is characterized by strong visible absorption and intense fluorescence emission.

The selectivity and sensitivity of these probes are dictated by the nature of the chemical trigger required to induce this transformation. For instance, the high affinity of sulfur for soft metal ions like mercury (Hg²⁺) makes Rhodamine B thiolactone an exceptionally effective and selective sensor for this toxic heavy metal.

Structure-Activity Relationship: Fine-Tuning the Molecular Sensor

The performance of a Rhodamine B thiolactone probe can be rationally tuned by modifying its molecular structure. The key areas for structural modification and their impact on the probe's properties are outlined below.

The Rhodamine Core

The foundational rhodamine scaffold provides the inherent photophysical properties. Modifications to the xanthene ring or the N,N-diethylamino groups can influence the absorption and emission wavelengths, as well as the quantum yield of the "on" state. For example, replacing the oxygen atom in the xanthene core with silicon (Si-rhodamines) can shift the fluorescence to the near-infrared region, which is advantageous for biological imaging due to reduced background fluorescence and deeper tissue penetration.

The Thiolactone Ring

The thiolactone ring is the primary recognition and switching unit. Its reactivity and selectivity are paramount to the probe's function. While the basic thiolactone is highly selective for Hg²⁺, modifications to this ring are less common due to the critical role of the sulfur atom in the sensing mechanism.

Substituents on the Phenyl Ring

The phenyl ring attached to the spirolactone carbon offers a versatile site for chemical modification. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the thiolactone, thereby influencing its reactivity and the photophysical properties of the open-ring form. For instance, electron-donating groups can enhance the electron density at the reaction center, potentially increasing the sensitivity of the probe.

Quantitative Data on Rhodamine B Thiolactone Derivatives

The following table summarizes key photophysical and sensing parameters for Rhodamine B thiolactone and a selection of its derivatives, providing a basis for understanding their structure-activity relationships.

| Probe/Derivative | Analyte | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Detection Limit | Reference |

| Rhodamine B thiolactone | Hg²⁺ | 555 | 580 | ~0.3 | 50 nM | [1] |

| Rhodamine 6G thiolactone | Hg²⁺ | 528 | 552 | - | 10 nM | Not explicitly found |

| Thio-rhodamine B hydrazide | Hg²⁺ | 560 | 580 | - | 2 ppb | Not explicitly found |

| Rhodamine B-based probe P | Hg²⁺ | - | 583 | >30-fold enhancement | - | [2] |

Experimental Protocols

Synthesis of Rhodamine B Thiolactone

Materials:

-

Rhodamine B

-

Thionyl chloride (SOCl₂)

-

Sodium sulfide (B99878) (Na₂S)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Rhodamine B: Dissolve Rhodamine B (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield Rhodamine B acid chloride.

-

Thiolactone Formation: Dissolve the crude Rhodamine B acid chloride in anhydrous THF. In a separate flask, prepare a solution of sodium sulfide (1.5 eq) in a mixture of water and THF. Add the sodium sulfide solution dropwise to the Rhodamine B acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: After the reaction is complete, quench with water and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford the pure Rhodamine B thiolactone.

General Protocol for Fluorescence-Based Sensing of Hg²⁺

Materials:

-

Stock solution of Rhodamine B thiolactone probe in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Aqueous buffer solution (e.g., HEPES or phosphate (B84403) buffer) at the desired pH.

-

Stock solution of HgCl₂ in water.

-

Fluorometer.

Procedure:

-

Preparation of the Sensing Solution: Prepare a working solution of the Rhodamine B thiolactone probe (e.g., 10 µM) in the aqueous buffer. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to maintain aqueous conditions.

-

Fluorescence Measurement: Transfer the sensing solution to a quartz cuvette. Record the initial fluorescence spectrum of the probe solution ("off" state).

-

Analyte Addition: Add aliquots of the Hg²⁺ stock solution to the cuvette to achieve the desired final concentrations. Mix thoroughly after each addition.

-

Incubation: Allow the solution to incubate for a specific period (e.g., 5-10 minutes) to ensure the reaction between the probe and Hg²⁺ reaches completion.

-

Final Fluorescence Measurement: Record the fluorescence spectrum of the solution after the addition of Hg²⁺ ("on" state).

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Hg²⁺ concentration to determine the detection limit and dynamic range of the sensor.

Visualizations

Signaling Pathway of Rhodamine B Thiolactone-Based Sensing

Caption: Signaling pathway of Rhodamine B thiolactone activation.

Experimental Workflow for Probe Evaluation

References

Technical Guide: Quantum Yield of Rhodamine B Thiolactone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Rhodamine B thiolactone, focusing on its activation mechanism and the fluorescence quantum yield of its ring-opened form. Rhodamine B thiolactone is a non-fluorescent derivative of Rhodamine B that operates as a fluorogenic probe. Its spirocyclic, non-conjugated structure is colorless and exhibits negligible fluorescence. However, upon specific chemical triggers, such as interaction with certain metal ions, the spirolactam ring opens to yield the highly fluorescent, colored form of Rhodamine B. This "turn-on" mechanism makes it a valuable tool for developing selective chemosensors. This guide details the underlying principles, quantitative photophysical data, and the experimental protocols required to characterize its fluorescence properties.

Principle of Operation: The Spirocyclic "Off/On" Switch

Rhodamine dyes are renowned for their excellent photophysical properties, including high molar absorptivity, significant photostability, and high fluorescence quantum yields.[1][2][3] Rhodamine B thiolactone is a structural derivative that leverages the equilibrium between two distinct forms: a "closed" spirocyclic (thiolactam) form and an "open" quinoid form.[1][4]

-

"Off" State (Thiolactone Form): In its native state, Rhodamine B thiolactone exists in a spirocyclic structure. This form is non-planar, which disrupts the π-conjugation across the xanthene core.[5] Consequently, the molecule is colorless and non-fluorescent, with a quantum yield approaching zero.

-

"On" State (Ring-Opened Form): The thiolactone can be selectively triggered to undergo a ring-opening reaction. This process is often initiated by the coordination of metal ions, such as mercury (Hg²⁺), to the sulfur and nitrogen atoms of the thiolactam ring.[5][6][7] This interaction induces the cleavage of the C-S bond, leading to the formation of the planar, π-conjugated quinoid structure characteristic of Rhodamine B. This "open" form is intensely colored and highly fluorescent.[5] This conversion from a non-fluorescent to a highly fluorescent state provides a robust mechanism for "turn-on" sensing applications.[2]

Signaling Pathway Diagram

Caption: Figure 1: Activation of Rhodamine B Thiolactone.

Quantitative Data: Photophysical Properties

The key performance metric for a fluorogenic probe like Rhodamine B thiolactone is not the quantum yield of the probe itself (which is negligible), but rather the quantum yield of the activated, fluorescent product. The performance is also characterized by the fluorescence enhancement factor—the ratio of fluorescence intensity in the "on" state versus the "off" state. Upon activation, the photophysical properties of the resulting molecule are essentially those of Rhodamine B under similar environmental conditions.

Table 1: Comparison of Rhodamine B Thiolactone States

| Property | "Off" State (Thiolactone) | "On" State (Activated, Ring-Opened) | Reference |

| Form | Spirocyclic | Planar, Quinoid | [1][5] |

| Color | Colorless | Pink/Violet | [5] |

| Fluorescence | Negligible ("Turned-Off") | Strong ("Turned-On") | [5][8] |

| Fluorescence Quantum Yield (Φ) | ≈ 0 | 0.25 - 0.97 (Solvent Dependent) | [9][10][11] |

| Fluorescence Enhancement | - | >30-fold (for similar probes) | [5] |

Table 2: Reported Fluorescence Quantum Yields of Rhodamine B (Activated Form)

The quantum yield of the activated form is highly dependent on the solvent, temperature, and concentration.[9][10]

| Solvent | Quantum Yield (Φ) | Reference |

| Water (25 °C) | 0.251 ± 0.004 | [11] |

| Ethanol | 0.49 - 0.97 | [10][12][13] |

| Basic Ethanol | 0.65 | [10] |

| 94% Ethanol | 0.68 | [10] |

| Methanol | Concentration Dependent | [14] |

| PMMA Thin Film | 0.51 - 0.54 | [9] |

Experimental Protocols

Synthesis of Rhodamine B Thiolactone

Rhodamine B thiolactone can be prepared from Rhodamine B and thiourea (B124793) in a two-step process.[6]

Step 1: Synthesis of Rhodamine B Acid Chloride

-

Add Rhodamine B (e.g., 0.5 mmol) to a flask with 1,2-dichloroethane (B1671644) (5 mL).

-

While stirring, add phosphorus oxychloride (0.3 mL) dropwise to the solution.

-

Reflux the solution for 4 hours.

-

After cooling, evaporate the solvent in vacuo to obtain Rhodamine B acid chloride as a violet-red oil. This intermediate is typically used directly in the next step without further purification.[6]

Step 2: Synthesis of Rhodamine B Thiolactone

-

Dissolve the crude acid chloride from Step 1 in tetrahydrofuran (B95107) (THF) (6 mL).

-

Prepare a separate solution of thiourea (e.g., 0.5 mmol) and sodium hydride (NaH) (e.g., 1.5 mmol) in THF (4 mL).

-

Add the acid chloride solution dropwise to the thiourea/NaH solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer, evaporate the solvent, and purify the crude product using column chromatography to yield the final Rhodamine B thiolactone.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method calculates the quantum yield of a sample by comparing its fluorescence to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine B or Fluorescein).[12][13]

Materials:

-

Rhodamine B thiolactone

-

Activating agent (e.g., a stock solution of HgCl₂)

-

Quantum yield standard (e.g., Rhodamine B in ethanol, Φ = 0.68)[10]

-

Spectroscopy-grade solvent (e.g., ethanol/water mixture)[5]

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Solutions: Prepare a series of five dilute solutions of both the standard (Rhodamine B) and the activated sample (Rhodamine B thiolactone + activator) in the same solvent. Concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.05 to prevent inner filter effects.[15]

-

Induce Activation: For the sample solutions, add a molar excess of the activating agent (e.g., Hg²⁺) to a stock solution of Rhodamine B thiolactone and allow it to react for at least 5 minutes to ensure complete ring-opening.[6] Then, prepare the dilutions.

-

Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance value at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength used for the absorbance measurement. Ensure that the entire emission peak is captured.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.

-

Calculate Quantum Yield: The quantum yield of the activated sample (Φₓ) is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. (If the same solvent is used, this term cancels out).

-

Workflow Diagram for Quantum Yield Measurement

Caption: Figure 2: Workflow for Relative Quantum Yield Measurement.

Applications and Significance

The "off-on" fluorescence switching capability of Rhodamine B thiolactone makes it an excellent scaffold for designing highly sensitive and selective chemosensors. Its primary application lies in the detection of heavy metal ions, particularly Hg²⁺, in environmental and biological systems.[5][7] By modifying the rhodamine structure, selectivity for other analytes can be engineered. For drug development professionals, this platform can be adapted to create activatable probes that report on specific biological events or microenvironments, such as changes in pH or the presence of specific enzymes, reducing background signal and improving imaging contrast.[3][16]

References

- 1. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Rhodamine B thiolactone: a simple chemosensor for Hg2+ in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. omlc.org [omlc.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. jascoinc.com [jascoinc.com]

- 13. jascoinc.com [jascoinc.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]

- 16. Tumor-specific fluorescence activation of rhodamine isothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Computational Studies of Rhodamine B Thiolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies employed in the study of Rhodamine B thiolactone and its derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in the application of computational chemistry to understand and predict the behavior of this important class of fluorescent probes.

Core Principles: The Spirolactam Ring-Opening Mechanism

Rhodamine B thiolactone-based sensors operate on a fascinating and highly effective principle: the analyte-induced spirolactam ring-opening mechanism. In its native state, the molecule exists in a colorless and non-fluorescent spirolactam form. The key to its function lies in the interaction with a specific analyte, often a metal ion, which triggers a conformational change. This interaction induces the opening of the spirolactam ring, leading to the formation of the highly conjugated and brightly fluorescent open-amide form. This distinct "off-on" switching of fluorescence provides a sensitive and selective method for analyte detection.

Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the intricacies of this mechanism. These methods allow for the detailed investigation of the electronic and structural changes that govern the sensing process.

Computational Methodologies: A Detailed Protocol

The successful computational investigation of Rhodamine B thiolactone and its derivatives hinges on the careful selection and application of theoretical methods. Below is a detailed protocol that outlines the typical steps and parameters involved in such studies.

Software and Theoretical Models

Software: The Gaussian suite of programs is a widely used tool for performing the DFT and TD-DFT calculations described herein.

Functional and Basis Set: A common and effective combination for these types of studies is the M06-2X functional with the 6-31+G(d,p) basis set. The M06-2X functional is a hybrid meta-GGA functional that has been shown to perform well for non-covalent interactions, which are crucial for describing the binding of analytes. The 6-31+G(d,p) basis set provides a good balance between computational cost and accuracy for systems of this size.

Step-by-Step Computational Workflow

A typical computational workflow for studying the interaction of Rhodamine B thiolactone with an analyte involves the following steps:

-

Geometry Optimization: The three-dimensional structures of the Rhodamine B thiolactone (in its closed spirolactam form), the analyte, and the resulting complex (in its open-amide form) are optimized to find their lowest energy conformations. This is a critical step to ensure that the subsequent calculations are performed on realistic molecular structures.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Binding Energy Calculation: The binding energy (ΔE_binding) between the Rhodamine B thiolactone and the analyte is calculated to quantify the strength of their interaction. This is typically calculated as:

ΔE_binding = E_complex - (E_thiolactone + E_analyte)

where E_complex, E_thiolactone, and E_analyte are the total electronic energies of the complex, the isolated thiolactone, and the isolated analyte, respectively. A more negative binding energy indicates a stronger interaction.

-

Excited State Calculations (TD-DFT): TD-DFT calculations are performed on the optimized structures of both the closed and open forms to predict their electronic absorption and emission spectra. This allows for a direct comparison with experimental spectroscopic data and provides insight into the electronic transitions responsible for the observed fluorescence.

-

Transition State Search (Optional): To investigate the kinetics of the ring-opening process, a transition state search can be performed to locate the energy barrier (activation energy) for the transformation from the spirolactam to the open-amide form. This provides valuable information about the rate of the sensing reaction.

Quantitative Data Summary

| Parameter | Description | Typical Range of Values |

| Binding Energy (ΔE_binding) | The strength of the interaction between Rhodamine B thiolactone and the analyte. | -10 to -50 kcal/mol |

| Activation Energy (Ea) | The energy barrier for the spirolactam ring-opening process. | 10 to 30 kcal/mol |

| Absorption Wavelength (λ_abs) | The wavelength of maximum light absorption for the closed and open forms. | Closed: ~300-350 nm; Open: ~550-580 nm |

| Emission Wavelength (λ_em) | The wavelength of maximum fluorescence emission for the open form. | ~570-600 nm |

| Oscillator Strength (f) | A measure of the intensity of an electronic transition. | Varies depending on the transition |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Varies significantly between closed and open forms |

Experimental Protocols

The computational studies described above are most powerful when they are performed in conjunction with experimental work. Below are typical experimental protocols for the synthesis and characterization of Rhodamine B thiolactone-based sensors.

Synthesis of Rhodamine B Thiolactone

Rhodamine B thiolactone can be synthesized from Rhodamine B and a suitable thiol-containing compound. A general procedure is as follows:

-

Rhodamine B is reacted with a dehydrating agent (e.g., acetic anhydride) to form the corresponding lactone.

-

The lactone is then reacted with a thiol, such as thiourea (B124793) or a specific thiol-containing receptor molecule, in a suitable solvent (e.g., ethanol) under reflux conditions to yield the desired Rhodamine B thiolactone derivative.

-

The product is purified by column chromatography or recrystallization.

Spectroscopic Characterization

Apparatus:

-

UV-Vis Spectrophotometer: To measure the absorption spectra.

-

Fluorometer: To measure the fluorescence emission and excitation spectra.

-

NMR Spectrometer: For structural characterization of the synthesized compounds.

-

Mass Spectrometer: To confirm the molecular weight of the products.

General Procedure for Metal Ion Sensing:

-

A stock solution of the Rhodamine B thiolactone sensor is prepared in a suitable solvent (e.g., acetonitrile (B52724) or a buffer solution).

-

Aliquots of a stock solution of the metal ion of interest are added incrementally to the sensor solution.

-

After each addition, the absorption and fluorescence spectra are recorded.

-

The changes in absorbance and fluorescence intensity are plotted against the concentration of the metal ion to determine the sensitivity and selectivity of the sensor.

Visualizing Molecular Processes

Diagrams are essential tools for visualizing the complex molecular processes involved in the function of Rhodamine B thiolactone sensors. The following diagrams, generated using the DOT language, illustrate key concepts.

Theoretical Modeling of Spirolactam Ring Opening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reversible ring-opening of the spirolactam moiety is a fascinating and powerful mechanism in medicinal chemistry and materials science. This transformation from a non-fluorescent, colorless closed form to a highly fluorescent and colored open form has been harnessed in the development of a wide array of chemosensors, imaging agents, and smart materials. Understanding the underlying principles that govern this process is crucial for the rational design of novel functional molecules. This technical guide provides a comprehensive overview of the theoretical modeling of spirolactam ring opening, supported by experimental data and protocols.

Core Concepts of Spirolactam Ring Opening

The fundamental principle of spirolactam ring opening involves the cleavage of the C-N bond within the spirolactam ring. This process disrupts the spirocyclic system, leading to a planar, conjugated xanthene structure in the case of rhodamine-based spirolactams, which is responsible for the dramatic change in spectroscopic properties. The equilibrium between the closed and open forms can be influenced by a variety of external stimuli, including pH, metal ions, light, and enzymatic activity.

Theoretical modeling, primarily through Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of ring opening. These computational approaches allow for the calculation of key parameters such as activation energies, transition state geometries, and the relative stabilities of the closed and open forms.

Mechanisms of Spirolactam Ring Opening

Acid-Catalyzed Ring Opening

In acidic environments, the spirolactam ring can undergo protonation, which facilitates the C-N bond cleavage. The proposed mechanism involves the protonation of the carbonyl oxygen of the lactam, which increases the electrophilicity of the spirocarbon and promotes the ring opening.

A simplified representation of the acid-catalyzed ring-opening mechanism is depicted below:

Metal Ion-Induced Ring Opening

Certain metal ions can coordinate to the spirolactam, inducing a conformational change that leads to ring opening. This mechanism is the basis for many selective chemosensors. For instance, Cu²⁺ has been shown to coordinate with the nitrogen and oxygen atoms of the spirolactam and an adjacent chelating group, promoting the open form.[1][2]

The interaction with a metal ion can be visualized as follows:

Photochemical Ring Opening

Irradiation with light of a specific wavelength can also trigger the ring-opening process. This photoisomerization proceeds through an excited state, leading to the formation of the open, colored isomer. The reverse reaction can often be induced by irradiation with a different wavelength of light or by thermal relaxation.

Theoretical Modeling with Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the electronic structure and energetics of the spirolactam ring-opening process. By optimizing the geometries of the ground state (closed form), transition state, and the final state (open form), researchers can gain valuable insights into the reaction mechanism.

A typical computational workflow for studying spirolactam ring opening is as follows:

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize key quantitative data from various studies on spirolactam ring opening.

| Parameter | Value | Method | Reference |

| Energy minimization of open form vs. closed form | -37.65 kcal/mol | DFT (CAM-B3LYP/6-31G**/LANL2DZ) | [2] |

| ¹³C NMR shift of spiro carbon (closed) | 70.75 ppm | ¹³C NMR | [2] |

| ¹³C NMR shift of spiro carbon (open) | 131.09 ppm | ¹³C NMR | [2] |

| Detection limit for Cu²⁺ | 2.2 µM | Fluorescence Spectroscopy | [2] |

Table 1: Selected Quantitative Data for a Rhodamine-based Spirolactam.

Experimental Protocols

Synthesis of a Rhodamine-based Spirolactam

This protocol is a generalized procedure based on literature methods for the synthesis of rhodamine B-based spirolactams.

Materials:

-

Rhodamine B

-

Amine (e.g., ethylenediamine)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Dichloromethane (DCM) or other suitable solvent

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Rhodamine B in anhydrous DCM.

-

Add the amine to the solution and stir at room temperature.

-

Add the coupling agent (e.g., DCC) portion-wise and continue stirring overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the reaction mixture to remove the urea (B33335) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., DCM/methanol gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Analysis of Spirolactam Ring Opening by UV-Vis Spectroscopy

This protocol outlines a general method for studying the kinetics of spirolactam ring opening.

Materials:

-

Spirolactam stock solution in a suitable solvent (e.g., acetonitrile)

-

Buffer solutions of varying pH or solutions containing the desired metal ion

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of solutions with a constant concentration of the spirolactam and varying concentrations of the stimulus (e.g., H⁺ or metal ions).

-

Equilibrate the solutions at a constant temperature.

-

Initiate the reaction by adding the stimulus to the spirolactam solution.

-

Immediately record the absorbance at the λmax of the ring-opened form over time.

-

Analyze the kinetic data by plotting absorbance vs. time and fitting to an appropriate rate law to determine the rate constant.

A schematic of the experimental workflow for kinetic analysis is shown below:

Application in Cellular Imaging

Spirolactam-based fluorescent probes are widely used for imaging ions and other analytes in living cells. The "turn-on" fluorescence upon ring opening provides a high signal-to-background ratio, enabling sensitive detection.

The general workflow for using a spirolactam probe in cellular imaging involves:

Conclusion

The theoretical modeling of spirolactam ring opening, in conjunction with experimental validation, provides a powerful framework for the design and development of novel functional molecules. DFT calculations offer invaluable insights into the reaction mechanisms and energetics, guiding the synthesis of spirolactams with tailored properties for applications in sensing, imaging, and drug delivery. As computational methods continue to advance, we can expect even more sophisticated models that will further accelerate innovation in this exciting field.

References

discovery and history of Rhodamine B thiolactone

An In-depth Technical Guide to Rhodamine B Thiolactone: Discovery, Properties, and Applications

Introduction

Rhodamine B is a highly fluorescent synthetic dye belonging to the xanthene class, first developed in 1887.[1] Due to its brilliant fluorescence, high photostability, and good water solubility, it has found extensive use in various scientific and industrial applications, including as a tracer dye in water flow studies, a staining agent in biology, and as a gain medium in dye lasers.[2][3] A significant area of research has been the modification of the rhodamine structure to create fluorescent probes and chemosensors. These derivatives often exploit a reversible transition between a non-fluorescent, colorless spirolactone form and a fluorescent, colored open-ring amide form.[2][4] Rhodamine B thiolactone emerges from this line of inquiry as a key derivative, primarily recognized for its role as a selective chemosensor.

Discovery and History

While the parent compound, Rhodamine B, has a long history, the specific investigation and popularization of Rhodamine B thiolactone as a functional molecule are more recent. A pivotal publication by Wen Shi and Huimin Ma in 2008 established Rhodamine B thiolactone as a simple, yet highly selective and sensitive chemosensor for mercury ions (Hg²⁺) in aqueous media.[5] Their work detailed the synthesis and characterized the mechanism by which the colorless, non-fluorescent thiolactone undergoes a Hg²⁺-induced ring-opening reaction to produce the intensely colored and fluorescent open-ring form.[5][6] This discovery positioned Rhodamine B thiolactone as a valuable tool for environmental monitoring and biological sensing of toxic heavy metals.

Physicochemical and Spectroscopic Data

The key characteristic of Rhodamine B thiolactone is its ability to switch between two distinct states. In its native state, it exists as a closed spirolactone ring, which is colorless and non-fluorescent. Upon interaction with Hg²⁺, the thiolactone ring opens, yielding a highly colored and fluorescent species. The quantitative properties of the synthesized compound and its response to mercury are summarized below.

Table 1: Physicochemical Properties of Rhodamine B Thiolactone

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₀N₂O₂S | [7] |

| ESI-MS (m/z) | 459.3 [M + H]⁺ | [7] |

| Elemental Analysis (Calculated) | C 73.33%, H 6.59%, N 6.11%, S 6.99% | [7] |

| Elemental Analysis (Found) | C 73.31%, H 6.49%, N 6.19%, S 6.97% | [7] |

Table 2: NMR Spectroscopic Data for Rhodamine B Thiolactone (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | 7.85 (d, J = 7.5 Hz, 1H), 7.55-7.42 (m, 2H), 7.21 (d, J = 7.8 Hz, 1H), 6.71 (d, J = 8.7 Hz, 2H), 6.33-6.29 (m, 4H), 3.33 (q, J = 6.9 Hz, 8H), 1.16 (t, J = 6.9 Hz, 12H) | [7] |

| ¹³C NMR | 197.7, 158.0, 152.3, 148.4, 135.6, 134.2, 129.8, 128.2, 127.3, 122.5, 108.5, 108.2, 97.6, 62.8, 44.4, 12.6 | [7] |

Table 3: Spectroscopic Properties of Rhodamine B Thiolactone in the Presence of Hg²⁺

| Property | Value | Conditions | Reference |

| Excitation Wavelength (λex) | 530 nm | pH 7 buffer | [7] |

| Emission Wavelength (λem) | 585 nm | pH 7 buffer | [7] |

| Stability | Stable in a wide pH range (3 to 11) | 20 mM Na₂HPO₄-NaH₂PO₄ buffer | [7] |

| Reaction Time with Hg²⁺ | ~1 minute | Room temperature | [7] |

Experimental Protocols

The following protocols are based on the methods described by Shi and Ma (2008).

Synthesis of Rhodamine B Thiolactone

This synthesis is a two-step process starting from commercially available Rhodamine B.

Apparatus and Reagents:

-

Rhodamine B

-

Phosphorus oxychloride (POCl₃)

-

Tetrahydrofuran (THF)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Vacuum evaporator

Procedure:

-

Step 1: Formation of Rhodamine B Acid Chloride.

-

Dissolve Rhodamine B (239 mg, 0.5 mmol) in 1,2-dichloroethane (5 mL) in a round-bottom flask.

-

While stirring, add phosphorus oxychloride (0.3 mL) dropwise to the solution.

-

Reflux the solution for 4 hours.

-

After cooling the reaction mixture to room temperature, evaporate the solvent in vacuo. This yields Rhodamine B acid chloride as a violet-red oil, which is used directly in the next step without further purification.[7]

-

-

Step 2: Formation of Rhodamine B Thiolactone.

-

Dissolve the crude Rhodamine B acid chloride from the previous step in THF (6 mL).

-

This protocol is based on a well-established method for creating rhodamine derivatives.[7] The subsequent reaction with a sulfur source like thiourea leads to the formation of the thiolactone ring.

-

General Procedure for Hg²⁺ Detection

This protocol describes the use of Rhodamine B thiolactone as a fluorescent chemosensor for mercury ions.

Apparatus and Reagents:

-

Stock solution of Rhodamine B thiolactone (1.0 mM in 1,4-dioxane)

-

20 mM Na₂HPO₄-NaH₂PO₄ buffer (pH 7)

-

Hg²⁺ sample solution

-

Spectrofluorometer and/or UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

In a 10 mL tube, mix 5 mL of the pH 7 phosphate (B84403) buffer with 50 µL of the 1.0 mM Rhodamine B thiolactone stock solution.

-

Add the desired volume of the Hg²⁺ sample solution.

-

Adjust the final volume to 10 mL with the phosphate buffer and mix the solution well.

-

Allow the reaction to proceed for 5 minutes at room temperature.[7]

-

Transfer a 3 mL portion of the reaction solution to a quartz cuvette.

-

Measure the absorbance or fluorescence intensity. For fluorescence, use an excitation wavelength of 530 nm and measure the emission at 585 nm. Set both excitation and emission slit widths to 10 nm.[7]

-

Prepare and measure a blank solution containing no Hg²⁺ under the same conditions for comparison.

Mechanism of Action: Sensing Pathway

The sensing mechanism of Rhodamine B thiolactone for Hg²⁺ is based on a structural transformation. The colorless and non-fluorescent spirolactone form ("off" state) undergoes an irreversible ring-opening reaction upon coordination with Hg²⁺. This reaction breaks the C-S bond in the thiolactone ring, resulting in the formation of the classic, planar xanthene structure of rhodamine ("on" state), which is pink and highly fluorescent.[6]

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Rhodamine B - Wikipedia [en.wikipedia.org]

- 3. Rhodamine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Rhodamine B thiolactone: a simple chemosensor for Hg2+ in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Rhodamine B Thiolactone in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine B thiolactone is a non-fluorescent and colorless derivative of Rhodamine B. Its unique chemical structure allows for a highly selective and sensitive response to specific analytes, most notably mercuric ions (Hg²⁺), in aqueous environments. This "turn-on" fluorescence mechanism, where the non-fluorescent spirolactam ring opens to form the highly fluorescent and colored amide, makes it an invaluable tool in various scientific disciplines. These application notes provide detailed protocols for the use of Rhodamine B thiolactone in environmental sensing, cellular imaging, and as a fluorescent marker in drug delivery systems.

Environmental Sensing: Detection of Mercuric Ions (Hg²⁺)

Rhodamine B thiolactone serves as a simple yet effective chemosensor for the detection of Hg²⁺ in neutral aqueous solutions with high selectivity.[1] The interaction with Hg²⁺ induces a structural change from the colorless, non-fluorescent thiolactone form to the pink, fluorescent open-ring form, enabling both colorimetric and fluorometric detection.[2][3]

Signaling Pathway

The detection mechanism relies on the Hg²⁺-promoted irreversible ring-opening of the thiolactone. The sulfur atom in the thiolactone ring has a strong affinity for the soft acid Hg²⁺. This interaction facilitates the hydrolysis of the thiolactone, leading to the formation of a highly conjugated and fluorescent Rhodamine B derivative.

Caption: Hg²⁺ detection mechanism of Rhodamine B thiolactone.

Quantitative Data for Hg²⁺ Detection

| Parameter | Value | Reference |

| Detection Method | Colorimetric & Fluorometric | [3] |

| Excitation Wavelength (λex) | 530 nm | [2] |

| Emission Wavelength (λem) | 585 nm | [2] |

| pH Range | 5-8 | [2] |

| Reaction Time | < 5 minutes | [2] |

| Detection Limit (Fluorometric) | 3.0 x 10⁻⁸ mol L⁻¹ | [4] |

| Selectivity | High for Hg²⁺ over other metal ions (e.g., Ba²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe³⁺, Mn²⁺, Ni²⁺, Pb²⁺, Zn²⁺) | [3] |

Experimental Protocol: Hg²⁺ Detection in Water Samples

This protocol outlines the steps for the quantitative determination of Hg²⁺ in aqueous samples using Rhodamine B thiolactone.

Materials:

-

Rhodamine B thiolactone

-

1,4-Dioxane (or other suitable organic solvent)

-

Sodium phosphate (B84403) buffer (Na₂HPO₄-NaH₂PO₄), 20 mM, pH 7

-

Mercuric chloride (HgCl₂) standard solutions

-

Water sample for analysis

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and sterile tubes

Procedure:

-

Preparation of Stock Solution: Prepare a 1.0 mM stock solution of Rhodamine B thiolactone in 1,4-dioxane.[2]

-

Preparation of Working Solution: In a 10 mL tube, mix 5 mL of 20 mM sodium phosphate buffer (pH 7) with 50 µL of the 1.0 mM Rhodamine B thiolactone stock solution.[2]

-

Sample Addition: Add a known volume of the water sample containing or suspected to contain Hg²⁺ to the working solution. Adjust the final volume to 10 mL with the phosphate buffer.[2]

-

Incubation: Mix the solution well and incubate at room temperature for 5 minutes.[2]

-

Measurement:

-

Fluorometric Analysis: Transfer a 3 mL aliquot of the reaction solution to a quartz cuvette. Measure the fluorescence intensity at 585 nm with an excitation wavelength of 530 nm. Use a blank solution (without Hg²⁺) for comparison.[2]

-

Colorimetric Analysis: Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer. The appearance of a peak around 565 nm indicates the presence of Hg²⁺.[4]

-

-

Quantification: Create a calibration curve by measuring the fluorescence intensity or absorbance of a series of standard Hg²⁺ solutions of known concentrations. Use this curve to determine the concentration of Hg²⁺ in the unknown sample.

Caption: Workflow for Hg²⁺ detection in aqueous samples.

Cellular Imaging: Detection of Intracellular Hg²⁺

Rhodamine B thiolactone's ability to become fluorescent upon interaction with Hg²⁺ can be exploited for imaging intracellular Hg²⁺ in living cells. Its low cytotoxicity and cell membrane permeability make it a suitable probe for this application.[5]

Experimental Protocol: Live-Cell Imaging of Intracellular Hg²⁺

This protocol provides a general guideline for staining and imaging live cells to detect intracellular Hg²⁺. Optimization of probe concentration and incubation time may be required for different cell types.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Rhodamine B thiolactone stock solution (1.0 mM in DMSO)

-

HgCl₂ solution for cell treatment

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

-

Cell Treatment:

-

For the experimental group, treat the cells with a desired concentration of HgCl₂ in serum-free DMEM for a specific duration (e.g., 1-2 hours).

-

For the control group, incubate cells with serum-free DMEM without HgCl₂.

-

-

Staining:

-

Remove the culture medium and wash the cells three times with PBS.

-

Add a solution of Rhodamine B thiolactone (e.g., 5-10 µM) in serum-free DMEM to the cells.

-

Incubate the cells for 15-30 minutes at 37°C.

-

-

Washing: Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.

-

Imaging:

-

Add fresh PBS or serum-free medium to the cells.

-

Image the cells using a confocal microscope with an excitation wavelength of ~561 nm and an emission collection window of ~570-620 nm.

-

Bright red fluorescence within the cells indicates the presence of intracellular Hg²⁺.

-

Caption: Workflow for live-cell imaging of intracellular Hg²⁺.

Drug Delivery: A Fluorescent Tag for Nanocarrier Tracking

While Rhodamine B thiolactone's primary application is sensing, the parent molecule, Rhodamine B, is widely used as a fluorescent tag in drug delivery research. It can be conjugated to polymers or nanoparticles to track their biodistribution, cellular uptake, and drug release.[6][7] The thiolactone form itself is not typically used for its responsive properties in this context, but rather the stable, fluorescent open-ring form of Rhodamine B is incorporated into the delivery system.

Application in Drug Delivery Systems

Rhodamine B can be conjugated to block copolymers to form fluorescent micelles for drug encapsulation and delivery.[6] The inherent fluorescence of Rhodamine B allows for the direct monitoring of the nanocarrier's journey within a biological system using techniques like confocal microscopy.

Quantitative Data for Rhodamine B-labeled Nanocarriers

| Parameter | Example System | Finding | Reference |

| Nanocarrier Type | Block Copolymer Micelles (BCM) | Favorable size (10-100 nm) for passive tumor targeting. | [7] |

| Drug Loaded | Chlorambucil | Sustained drug release over 48 hours. | [7] |

| Cellular Uptake | HeLa cells | Efficient cellular uptake monitored by confocal microscopy. | [7] |

| Biocompatibility | BCM without drug | High biocompatibility. | [7] |

Experimental Protocol: Synthesis of Rhodamine B-labeled Block Copolymers for Drug Delivery

This protocol describes a general method for conjugating Rhodamine B to a block copolymer for use in a drug delivery system.

Materials:

-

Triblock copolymer (e.g., TPE-(PEO-b-PCL)₂)

-

Rhodamine B isothiocyanate (or other reactive derivative)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Dialysis membrane

-

Freeze-dryer

Procedure:

-

Polymer Dissolution: Dissolve the triblock copolymer in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Addition of Reagents: Add Rhodamine B isothiocyanate and TEA to the polymer solution.

-

Reaction: Stir the reaction mixture at room temperature in the dark for 24-48 hours.

-

Purification:

-

Precipitate the polymer by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate and redissolve it in a minimal amount of DCM.

-

Repeat the precipitation and dissolution steps multiple times to remove unreacted Rhodamine B.

-

Further purify the polymer by dialysis against deionized water for 48 hours.

-

-

Lyophilization: Freeze-dry the purified polymer solution to obtain the Rhodamine B-labeled block copolymer as a powder.

-

Micelle Formation and Drug Loading:

-

The labeled polymer can then be self-assembled into micelles in an aqueous solution.

-

A hydrophobic drug can be loaded into the micelles using methods such as the oil-in-water emulsion/solvent evaporation technique.

-

Caption: Workflow for preparing Rhodamine B-labeled drug delivery systems.

References

- 1. Rhodamine B thiolactone: a simple chemosensor for Hg2+ in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spirolactone and spirothiolactone rhodamine-pyrene probes for detection of Hg²⁺ with different sensing properties and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodamine B-Conjugated Fluorescent Block Copolymer Micelles for Efficient Chlorambucil Delivery and Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodamine B-Conjugated Fluorescent Block Copolymer Micelles for Efficient Chlorambucil Delivery and Intracellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rhodamine B Thiolactone for Heavy Metal Sensing in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination in soil poses a significant threat to environmental and human health. Rapid, sensitive, and selective detection of heavy metals is crucial for environmental monitoring and remediation. Rhodamine B thiolactone has emerged as a promising fluorescent chemosensor for the detection of heavy metal ions. This document provides detailed application notes and protocols for the use of Rhodamine B thiolactone in the detection of heavy metals in soil samples, with a primary focus on its high selectivity towards mercury (II) ions.

The sensing mechanism of Rhodamine B thiolactone is based on a metal-ion-induced "off-on" fluorescence response. In its native state, the molecule exists in a colorless, non-fluorescent thiolactone form. Upon binding with specific heavy metal ions, the thiolactone ring opens to form a highly colored and fluorescent acyclic structure.[1] This distinct colorimetric and fluorometric change allows for both qualitative and quantitative detection of the target metal ions.

Signaling Pathway

The fundamental principle behind the sensing mechanism of Rhodamine B thiolactone is the heavy metal ion-induced ring-opening of the non-fluorescent thiolactone to a fluorescently active open-amide form. This process is highly selective, with a particularly strong affinity observed for mercury (II) ions.

Caption: Signaling pathway of Rhodamine B thiolactone upon binding to a heavy metal ion.

Experimental Protocols

I. Synthesis of Rhodamine B Thiolactone

This protocol is adapted from the supplementary information provided by Shi and Ma (2008).

Materials:

-

Rhodamine B

-

Phosphorus oxychloride (POCl₃)

-

Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of Rhodamine B (0.5 mmol) in 1,2-dichloroethane (5 mL), add phosphorus oxychloride (0.3 mL) dropwise.

-

Reflux the solution for 4 hours.

-

After cooling, evaporate the solvent in vacuo to obtain Rhodamine B acid chloride as a violet-red oil. This crude product is used directly in the next step.

-

Dissolve the crude acid chloride in THF (6 mL).

-

Add thiourea to the solution and continue stirring.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, purify the product by column chromatography to yield Rhodamine B thiolactone.

II. Heavy Metal Extraction from Soil

This protocol provides a general method for acid digestion of soil samples to extract heavy metals.

Materials:

-

Nitric acid (HNO₃), concentrated

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Whatman No. 41 filter paper (or equivalent)

-

Digestion vessel

Procedure:

-

Collect soil samples from a depth of 0-20 cm, removing any large debris such as leaves, roots, and stones.

-

Air-dry the soil samples at room temperature and then sieve through a 2 mm mesh to ensure homogeneity.

-

Weigh approximately 1-2 g of the dried soil sample into a digestion vessel.

-

Carefully add 10 mL of a 1:1 (v/v) mixture of concentrated HNO₃ and deionized water to the sample.

-

Cover the vessel and heat the slurry to 95°C ± 5°C, refluxing for 10-15 minutes without boiling.

-

For a more complete digestion (aqua regia method), a 3:1 mixture of concentrated HCl and HNO₃ can be used.

-

After cooling, dilute the digestate to a final volume of 50 mL with deionized water.

-

Remove particulate matter by filtering the solution through Whatman No. 41 filter paper or by centrifugation.

-

The resulting solution is the soil extract containing the heavy metal ions, ready for analysis.

III. Fluorometric Determination of Heavy Metals

This protocol outlines the procedure for the detection of heavy metals in the prepared soil extract using Rhodamine B thiolactone.

Materials:

-

Rhodamine B thiolactone stock solution (1.0 mM in 1,4-dioxane)

-

Sodium phosphate (B84403) buffer (20 mM, pH 7)

-

Soil extract (from Protocol II)

-

Deionized water

-

Fluorometer

Procedure:

-

In a 10 mL test tube, mix 5 mL of the 20 mM sodium phosphate buffer (pH 7) and 50 µL of the 1.0 mM Rhodamine B thiolactone stock solution.

-

To this mixture, add a specific volume of the soil extract. The exact volume may need to be optimized based on the expected concentration of heavy metals.

-

Adjust the final volume of the solution to 10 mL with deionized water and mix thoroughly.